Cas no 1374652-03-5 (1-(5-chloro-3-fluoropyridin-2-yl)ethanol)

1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure, featuring both chloro and fluoro substituents on the pyridine ring, enhances reactivity and selectivity in cross-coupling reactions, making it a valuable intermediate for constructing complex heterocyclic compounds. The presence of the ethanol moiety further allows for functional group transformations, enabling diversification in downstream applications. This compound exhibits high purity and stability under standard storage conditions, ensuring reliable performance in synthetic workflows. Its tailored electronic properties contribute to improved binding affinity in target molecules, underscoring its importance in medicinal chemistry and crop protection research.
1-(5-chloro-3-fluoropyridin-2-yl)ethanol structure
1374652-03-5 structure
Product name:1-(5-chloro-3-fluoropyridin-2-yl)ethanol
CAS No:1374652-03-5
MF:C7H7ClFNO
MW:175.587984323502
MDL:MFCD22570281
CID:1244866
PubChem ID:71744167

1-(5-chloro-3-fluoropyridin-2-yl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(5-chloro-3-fluoropyridin-2-yl)ethanol
    • AS-45787
    • BL010226
    • 1-(5-Chloro-3-fluoro-2-pyridyl)ethanol
    • MFCD22570281
    • SCHEMBL16224788
    • DTXSID60857411
    • SB53210
    • 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol
    • 1374652-03-5
    • SY072446
    • AKOS025404175
    • MDL: MFCD22570281
    • Inchi: InChI=1S/C7H7ClFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3
    • InChI Key: YGCRMEIXUOTDNH-UHFFFAOYSA-N
    • SMILES: CC(C1=C(C=C(C=N1)Cl)F)O

Computed Properties

  • Exact Mass: 175.0200197g/mol
  • Monoisotopic Mass: 175.0200197g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1Ų
  • XLogP3: 1.1

1-(5-chloro-3-fluoropyridin-2-yl)ethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB468744-1 g
1-(5-Chloro-3-fluoropyridin-2-yl)ethanol; min. 95%
1374652-03-5
1g
€476.00 2022-03-24
TRC
C372473-10mg
1-(5-chloro-3-fluoropyridin-2-yl)ethanol
1374652-03-5
10mg
$ 50.00 2022-04-01
Alichem
A029188875-10g
1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
1374652-03-5 95%
10g
$1,688.40 2022-04-02
TRC
C372473-100mg
1-(5-chloro-3-fluoropyridin-2-yl)ethanol
1374652-03-5
100mg
$ 230.00 2022-04-01
eNovation Chemicals LLC
Y1235103-250mg
1-(5-chloro-3-fluoropyridin-2-yl)ethanol
1374652-03-5 95%
250mg
$200 2024-06-06
Advanced ChemBlocks
O31489-1G
1-(5-chloro-3-fluoropyridin-2-yl)ethanol
1374652-03-5 95%
1G
$540 2023-09-15
eNovation Chemicals LLC
Y1235103-100mg
1-(5-chloro-3-fluoropyridin-2-yl)ethanol
1374652-03-5 95%
100mg
$155 2024-06-06
Matrix Scientific
144720-1g
1-(5-Chloro-3-fluoropyridin-2-yl)ethanol, 95%
1374652-03-5 95%
1g
$537.00 2023-09-07
abcr
AB468744-500mg
1-(5-Chloro-3-fluoropyridin-2-yl)ethanol, min. 95%; .
1374652-03-5
500mg
€447.50 2024-08-03
A2B Chem LLC
AE66428-250mg
1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
1374652-03-5 95%
250mg
$277.00 2024-04-20

Additional information on 1-(5-chloro-3-fluoropyridin-2-yl)ethanol

Introduction to 1-(5-chloro-3-fluoropyridin-2-yl)ethanol (CAS No. 1374652-03-5)

1-(5-chloro-3-fluoropyridin-2-yl)ethanol is a structurally unique organic compound with the CAS registry number 1374652-03-5. This compound belongs to the class of substituted pyridines, which are widely studied in various fields of chemistry, including pharmaceuticals, agrochemicals, and materials science. The molecule consists of a pyridine ring substituted with chlorine and fluorine atoms at positions 5 and 3, respectively, along with an ethanol group attached at position 2. This combination of substituents imparts unique electronic and steric properties to the molecule, making it a valuable compound for both academic research and industrial applications.

The synthesis of 1-(5-chloro-3-fluoropyridin-2-yl)ethanol typically involves multi-step reactions, often starting from pyridine derivatives. The introduction of halogen substituents (chlorine and fluorine) is achieved through electrophilic substitution reactions, while the ethanol group is introduced via nucleophilic substitution or other appropriate methods. The exact synthetic pathway may vary depending on the starting materials and desired stereochemistry.

One of the key areas where 1-(5-chloro-3-fluoropyridin-2-yl)ethanol has shown promise is in drug discovery. The pyridine ring is a common structural motif in many bioactive compounds due to its ability to interact with various biological targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms further enhances the compound's pharmacokinetic properties, including bioavailability and metabolic stability. Recent studies have explored its potential as a lead compound for developing new drugs targeting specific diseases, such as cancer and neurodegenerative disorders.

In addition to its pharmaceutical applications, 1-(5-chloro-3-fluoropyridin-2-yl)ethanol has also found use in agrochemicals. Its ability to inhibit certain enzymes involved in plant growth regulation makes it a candidate for herbicides or plant growth regulators. Researchers have investigated its efficacy in controlling weeds and promoting crop yields under controlled conditions.

The electronic properties of 1-(5-chloro-3-fluoropyridin-2-yl)ethanol also make it suitable for applications in materials science. For instance, its ability to act as a ligand in coordination chemistry has been explored for synthesizing metal complexes with potential catalytic or magnetic properties. Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound, reducing environmental impact while maintaining high yields.

From an analytical standpoint, 1-(5-chloro-3-fluoropyridin-2-yL ethanol can be characterized using various spectroscopic techniques such as NMR, IR, and UV-vis spectroscopy. These methods provide insights into its molecular structure, purity, and stability under different conditions. High-resolution mass spectrometry (HRMS) is often employed to confirm the molecular formula and molecular weight of the compound.

Recent research has also focused on understanding the environmental fate and toxicity of 1-(5-chloro-3-fluoropyridin-syL ethanol. Studies have been conducted to assess its biodegradability and potential impact on aquatic ecosystems. These findings are crucial for ensuring safe handling and disposal practices in industrial settings.

In conclusion, 1-(5-chloro-s-fluoropyridin-syL ethanol (CAS No.s746sssssssssssssssss) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application development, positions it as an important molecule for future research and industrial use.

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